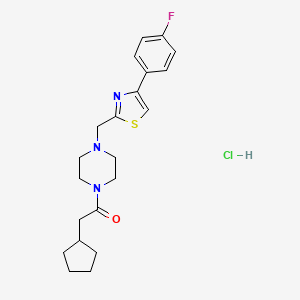

Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

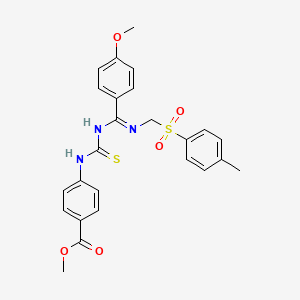

Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate is a chemical compound with the CAS Number: 67589-53-1 . It has a molecular weight of 318.45 and a molecular formula of C20H30O3 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C20H30O3/c1-3-5-6-15-22-18-11-13-19(14-12-18)23-20(21)17-9-7-16(4-2)8-10-17/h11-14,16-17H,3-10,15H2,1-2H3/t16-,17- . This indicates the presence of 20 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms in the molecule .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 4.41, indicating its lipophilicity . Its water solubility is moderately low, with a Log S (ESOL) of -5.39 .科学的研究の応用

Liquid Crystals and Display Technologies

Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate exhibits liquid crystalline behavior due to its unique molecular structure. Researchers have explored its potential as a liquid crystal material for display technologies. Liquid crystals are crucial components in liquid crystal displays (LCDs), electronic paper (e-paper), and other flat-panel displays. Investigating its mesomorphic properties and compatibility with other liquid crystal compounds could lead to advancements in display technology .

Organic Synthesis and Medicinal Chemistry

The ester functionality in Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate makes it an interesting candidate for organic synthesis. Researchers can use it as a building block to create more complex molecules. Additionally, its lipophilic nature may contribute to its potential as a drug delivery agent. Medicinal chemists might explore its derivatives for drug development, especially in cases where lipophilicity is desirable .

Polymer Chemistry and Material Science

The pentyloxy and ethyl groups in this compound make it suitable for polymerization reactions. Researchers could investigate its use as a monomer in the synthesis of functional polymers. Potential applications include materials for coatings, adhesives, or even drug-eluting polymer implants. Understanding its polymerization behavior and compatibility with other monomers is crucial for these applications .

Photovoltaics and Organic Electronics

Organic semiconductors play a vital role in photovoltaic devices (solar cells) and organic electronic devices (such as organic light-emitting diodes, OLEDs). Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate could serve as a building block for designing new organic semiconductors. Researchers might explore its electronic properties, charge transport behavior, and stability under light exposure. These insights could contribute to the development of efficient and sustainable energy conversion technologies .

Surfactants and Self-Assembly

The combination of aromatic and aliphatic moieties in this compound suggests potential surfactant properties. Researchers could investigate its behavior at interfaces (e.g., air-water or oil-water) and its ability to self-assemble into micelles or other structures. Understanding its amphiphilic behavior could lead to applications in emulsification, detergency, or even drug delivery systems .

Chiral Separations and Enantioselective Synthesis

Chiral compounds are essential in pharmaceuticals and agrochemicals. Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate contains a chiral center, making it interesting for chiral separations and enantioselective synthesis. Researchers might explore its use as a chiral selector in chromatography or as a chiral auxiliary in asymmetric transformations .

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate involves the reaction of 4-(pentyloxy)benzoic acid with 4-ethylcyclohexanone in the presence of a coupling agent and a catalyst to form the desired product.", "Starting Materials": [ "4-(pentyloxy)benzoic acid", "4-ethylcyclohexanone", "Coupling agent", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-(pentyloxy)benzoic acid and 4-ethylcyclohexanone in a suitable solvent.", "Step 2: Add the coupling agent and catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then extract the product with a suitable solvent.", "Step 5: Purify the product by recrystallization or chromatography." ] } | |

CAS番号 |

67589-53-1 |

製品名 |

Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate |

分子式 |

C20H30O3 |

分子量 |

318.457 |

IUPAC名 |

(4-pentoxyphenyl) 4-ethylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C20H30O3/c1-3-5-6-15-22-18-11-13-19(14-12-18)23-20(21)17-9-7-16(4-2)8-10-17/h11-14,16-17H,3-10,15H2,1-2H3 |

InChIキー |

AYWFHDWHQHJJTK-QAQDUYKDSA-N |

SMILES |

CCCCCOC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CC |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-(4-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2916038.png)

![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methoxybenzamide](/img/structure/B2916039.png)

![1-{[(3-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2916040.png)

![3-(4-nitrophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2916049.png)